REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]([N+:12]([O-])=O)=[CH:10][CH:9]=[CH:8][C:3]=1[CH2:4][NH:5][CH2:6][CH3:7]>CCOC(C)=O.CCO.[Pd]>[CH2:6]([NH:5][CH2:4][C:3]1[C:2]([CH3:1])=[C:11]([CH:10]=[CH:9][CH:8]=1)[NH2:12])[CH3:7] |f:1.2|
|
Name
|
N-(2-methyl-3-nitrobenzyl)-1-ethanamine
|
Quantity
|
0.46 g
|
Type
|
reactant
|
Smiles
|
CC1=C(CNCC)C=CC=C1[N+](=O)[O-]
|
Name
|
EtOAc EtOH
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCO
|
Name
|
|
Quantity
|
80 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCC=1C(=C(N)C=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.373 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |